![molecular formula C24H22N2O4 B2996614 [4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate CAS No. 331460-54-9](/img/structure/B2996614.png)

[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

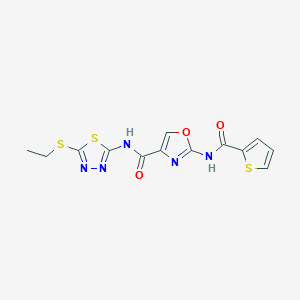

Synthesis and Optical Properties

Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and related compounds, which include similar structural motifs to [4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate, have been synthesized to explore their potential in optical applications. These compounds demonstrate controlled polymerization processes, interesting optical properties due to π-stacked interaction between oligothiophene chromophores, and emission properties that could be valuable for the development of new materials with specific optical characteristics (Takagi et al., 2013).

Luminescence Sensing

A luminescent lanthanide-titanium oxo cluster containing 4-tert-butylbenzoic acid as part of its structure showcases the potential of [4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate related compounds in sensing applications. This compound has been used as a sensor for nitrobenzene detection, highlighting its application in environmental monitoring and safety assessments due to its high sensitivity and the ability to observe luminescence quenching visually (Zheng et al., 2020).

Novel Ring Systems and Derivatives

Research into novel ring systems derived from components structurally related to [4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate has led to the synthesis of new compounds with potential bioactive properties. These studies contribute to the field of medicinal chemistry by providing a basis for the development of new drugs and therapeutic agents (Chapman et al., 1971).

Fluorescence and Electroluminescence

The synthesis of N-substituted tetraphenylethene-based benzimidazoles demonstrates the fluorescence and electroluminescence potential of compounds related to [4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate. These compounds exhibit aggregation-induced emission, fast-reversible mechanochromism, and blue electroluminescence, indicating their usefulness in developing optoelectronic devices and sensors (Zhang et al., 2018).

Propriétés

IUPAC Name |

[4-[(4-nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-24(2,3)19-8-6-18(7-9-19)23(27)30-22-14-10-20(11-15-22)25-16-17-4-12-21(13-5-17)26(28)29/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRILWDREQAPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)

![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)

![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)

![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)